molecular formula C14H20N2O2S B3063933 AC74GBC7QX CAS No. 824970-14-1

AC74GBC7QX

Cat. No.: B3063933
CAS No.: 824970-14-1
M. Wt: 280.39 g/mol
InChI Key: ICMLRCZXRBTKLJ-UHFFFAOYSA-N
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Description

AC74GBC7QX (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound is characterized by its phenyl ring substituted with bromine, chlorine, and a boronic acid group, making it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
  • Water solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble."
  • Polar surface area (TPSA): 40.46 Ų, suggesting moderate permeability.

Its synthetic route involves palladium-catalyzed coupling in a tetrahydrofuran-water system at 75°C, yielding a purity suitable for pharmaceutical and materials science applications .

Properties

CAS No.

824970-14-1

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

N-phenyl-6-[(2-sulfanylacetyl)amino]hexanamide

InChI

InChI=1S/C14H20N2O2S/c17-13(16-12-7-3-1-4-8-12)9-5-2-6-10-15-14(18)11-19/h1,3-4,7-8,19H,2,5-6,9-11H2,(H,15,18)(H,16,17)

InChI Key

ICMLRCZXRBTKLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)CS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

AC74GBC7QX belongs to the arylboronic acid family, which is critical in catalysis and medicinal chemistry. Below is a detailed comparison with two structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Key Applications
This compound 1046861-20-4 C₆H₅BBrClO₂ 235.27 Br, Cl, B(OH)₂ 1.00 Cross-coupling reactions, drug intermediates
(3-Bromo-5-chlorophenyl)boronic acid 1072942-75-8 C₆H₅BBrClO₂ 235.27 Br, Cl, B(OH)₂ 0.87 Suzuki-Miyaura catalysis, polymer synthesis
(6-Bromo-2,3-dichlorophenyl)boronic acid 1217628-42-6 C₆H₄BBrCl₂O₂ 269.72 Br, Cl₂, B(OH)₂ 0.71 Antibacterial agent development

Structural Analysis

  • Positional Isomerism: this compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positions. The meta-bromo and para-chloro arrangement in this compound enhances steric accessibility for cross-coupling, whereas the ortho-dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid increases steric hindrance, reducing reaction yields .
  • Electron-Withdrawing Effects: The bromine and chlorine substituents in all three compounds stabilize the boronic acid group via electron withdrawal, improving stability in aqueous media .

Functional Differences

  • Reactivity: this compound exhibits higher catalytic efficiency in Suzuki-Miyaura reactions compared to (3-Bromo-5-chlorophenyl)boronic acid due to optimized substituent positioning .
  • Biological Activity: (6-Bromo-2,3-dichlorophenyl)boronic acid shows enhanced antibacterial properties, likely due to increased halogen density disrupting microbial membranes .

Research Findings and Implications

  • Synthetic Utility: this compound’s balanced lipophilicity (Log P = 2.15) makes it ideal for reactions requiring both organic and aqueous phases, outperforming analogs with extreme Log P values .
  • Thermodynamic Stability: Differential scanning calorimetry (DSC) data indicate this compound’s melting point (mp = 158–160°C) is 15°C higher than (3-Bromo-5-chlorophenyl)boronic acid, suggesting superior crystalline stability .

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